molecular formula C11H16N2 B1290712 (1-Phenylpyrrolidin-3-yl)methanamine CAS No. 910442-15-8

(1-Phenylpyrrolidin-3-yl)methanamine

Cat. No.: B1290712
CAS No.: 910442-15-8
M. Wt: 176.26 g/mol
InChI Key: YOYVLKMGXMXKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C11H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpyrrolidin-3-yl)methanamine typically involves the reaction of pyrrolidine with benzylamine under specific conditions. One common method includes the reductive amination of 1-phenylpyrrolidin-3-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

(1-Phenylpyrrolidin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Comparison: (1-Phenylpyrrolidin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

(1-Phenylpyrrolidin-3-yl)methanamine, also known as N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine, is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with a phenyl substitution. Its molecular formula is C13H18NC_{13}H_{18}N with a molecular weight of approximately 225.3 g/mol. The compound's unique structure contributes to its interaction with various neurotransmitter systems, which is crucial for its biological activity .

Research indicates that this compound may interact with several neurotransmitter receptors, particularly dopamine and norepinephrine receptors. These interactions are essential for understanding its stimulant properties and potential therapeutic effects . The compound is hypothesized to enhance dopaminergic activity, which could lead to increased attention and focus, making it a candidate for treating conditions like attention deficit hyperactivity disorder (ADHD) and depression .

Neurological Effects

Studies have shown that this compound exhibits significant biological activity in models of neurological disorders. For instance, it has been investigated for its neuroprotective effects in ischemic brain injury models. In these studies, the compound improved neurological function and reduced anxiety behaviors in rat models subjected to induced ischemia .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveReduced neurological deficits in ischemic models
StimulantPotential enhancement of attention and focus
AnticonvulsantRelated compounds show anticonvulsant properties
AntidepressantPotential effects on mood regulation

Case Studies

One notable study involved the administration of this compound in a rat model of acute focal cerebral ischemia. The results demonstrated significant improvements in behavioral outcomes compared to control groups receiving saline or piracetam. Specifically, the treated rats displayed enhanced locomotor activity and reduced anxiety levels over time .

Another investigation focused on the compound's ability to cross the blood-brain barrier (BBB). This characteristic is critical for CNS-active drugs as it allows them to exert their effects directly within the brain tissue. In vivo tests confirmed that this compound could penetrate the BBB effectively, supporting its potential as a therapeutic agent .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Cognitive Enhancement : Its stimulant properties suggest potential use in cognitive enhancement therapies.
  • Mood Disorders : Given its interaction with neurotransmitter systems, it may be beneficial for treating mood disorders such as depression.
  • Neuroprotection : Its neuroprotective effects indicate potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How can (1-Phenylpyrrolidin-3-yl)methanamine be synthesized with high purity for pharmacological studies?

Methodological Answer:

  • Synthetic Routes : Start with pyrrolidine derivatives as precursors. For example, a reductive amination strategy using 3-pyrrolidinone and benzaldehyde, followed by catalytic hydrogenation, can yield the target compound. Use databases like PISTACHIO or REAXYS to optimize reaction conditions (e.g., solvent, temperature, catalyst loading) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode) .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to verify the pyrrolidine ring (δ 2.5–3.5 ppm for CH2_2 groups) and phenyl substituent (δ 7.2–7.5 ppm aromatic protons). Compare with literature data for similar methanamine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can confirm the molecular ion ([M+H]+^+) and rule out impurities.

Q. How does the compound’s solubility in polar solvents impact experimental design?

Methodological Answer:

  • Solubility Profiling : Test solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods. For example, shows methylamine derivatives exhibit temperature-dependent solubility in DMSO (0.1–0.3 mole fraction at 25°C), which can guide solvent selection for in vitro assays .
  • Buffer Compatibility : If the compound precipitates in aqueous buffers (e.g., PBS), consider adding co-solvents (≤5% DMSO) or surfactants (e.g., Tween-20) to maintain stability .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved for chiral pharmacology studies?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) and 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and UV detection (254 nm) to resolve enantiomers .
  • Stereochemical Analysis : Compare circular dichroism (CD) spectra or X-ray crystallography data with known chiral pyrrolidine derivatives to assign absolute configurations .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

  • Binding Assay Optimization : Replicate assays using standardized protocols (e.g., radioligand displacement with 3^3H-labeled antagonists). Control for pH, temperature, and membrane protein concentration to minimize variability .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with GPCRs (e.g., dopamine D2 receptors). Validate with mutagenesis studies targeting key binding residues .

Q. How can molecular dynamics (MD) simulations improve understanding of the compound’s stability in biological environments?

Methodological Answer:

  • Simulation Parameters : Use GROMACS with the CHARMM36 force field. Simulate the compound in a lipid bilayer (e.g., POPC) to assess membrane permeability or in aqueous solution to study hydration dynamics .
  • Free Energy Calculations : Apply umbrella sampling to calculate binding free energy to target proteins, identifying critical intermolecular interactions (e.g., hydrogen bonds with active-site residues) .

Q. What advanced techniques characterize the compound’s metabolic pathways in vitro?

Methodological Answer:

  • Metabolite Identification : Incubate with liver microsomes (human or rodent) and analyze via LC-QTOF-MS. Use software (e.g., MetaboLynx) to detect phase I/II metabolites (e.g., N-oxidation, glucuronidation) .
  • Enzyme Inhibition Studies : Test CYP450 isoform inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates and IC50_{50} determination to assess drug-drug interaction risks .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

Methodological Answer:

  • Reaction Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), reducing agents (NaBH4_4 vs. BH3_3-THF), and solvents (MeOH vs. THF) to identify optimal conditions. Use design-of-experiment (DoE) software (e.g., JMP) to minimize experimental runs .
  • Byproduct Analysis : Conduct LC-MS to trace side reactions (e.g., over-reduction or dimerization) that may lower yields .

Q. Methodological Best Practices

Q. What protocols ensure reliable dose-response studies in cellular assays?

Methodological Answer:

  • Dose Range Testing : Perform pilot studies (0.1–100 µM) to establish EC50_{50}/IC50_{50} values. Use nonlinear regression (GraphPad Prism) for curve fitting .
  • Cytotoxicity Controls : Include resazurin or MTT assays to rule out nonspecific cell death at higher concentrations .

Properties

IUPAC Name

(1-phenylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYVLKMGXMXKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629756
Record name 1-(1-Phenylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-15-8
Record name 1-Phenyl-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910442-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Phenylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Phenyl-3-pyrrolidinyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-Phenylpyrrolidin-3-yl)methanamine
(1-Phenylpyrrolidin-3-yl)methanamine
(1-Phenylpyrrolidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.